Tetrahexyl methylenediphosphonate

Lipophilicity Phase Transfer Extractant Loss Prevention

Tetrahexyl methylenediphosphonate (CAS 3011-78-7), with molecular formula C₂₅H₅₄O₆P₂ and molecular weight 512.6 g/mol, belongs to the tetraalkyl methylenediphosphonate class of bidentate organophosphorus compounds. As a neutral extractant, it functions through the chelation of metal ions via its two phosphoryl (P=O) donor groups, enabling selective liquid-liquid extraction of trivalent lanthanides and actinides from nitric acid media.

Molecular Formula C25H54O6P2
Molecular Weight 512.6 g/mol
Cat. No. B8772450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahexyl methylenediphosphonate
Molecular FormulaC25H54O6P2
Molecular Weight512.6 g/mol
Structural Identifiers
SMILESCCCCCCOP(=O)(CP(=O)(OCCCCCC)OCCCCCC)OCCCCCC
InChIInChI=1S/C25H54O6P2/c1-5-9-13-17-21-28-32(26,29-22-18-14-10-6-2)25-33(27,30-23-19-15-11-7-3)31-24-20-16-12-8-4/h5-25H2,1-4H3
InChIKeyNMMBDAYUXVALNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahexyl Methylenediphosphonate: A High-Molecular-Weight Neutral Extractant for f-Element Separations


Tetrahexyl methylenediphosphonate (CAS 3011-78-7), with molecular formula C₂₅H₅₄O₆P₂ and molecular weight 512.6 g/mol, belongs to the tetraalkyl methylenediphosphonate class of bidentate organophosphorus compounds . As a neutral extractant, it functions through the chelation of metal ions via its two phosphoryl (P=O) donor groups, enabling selective liquid-liquid extraction of trivalent lanthanides and actinides from nitric acid media [1]. The extended hexyl alkyl chains confer enhanced lipophilicity, making it suitable for separations requiring high organic-phase solubility and resistance to third-phase formation.

Extractant Type Bidentate neutral organophosphorus extractant
Target Elements Trivalent lanthanides and actinides from nitric acid media
Phase Behavior Hexyl chains support high organic-phase solubility; may reduce third-phase formation risk

Why Tetrahexyl Methylenediphosphonate Cannot Be Replaced by Generic Phosphonate Extractants


Substitution of tetrahexyl methylenediphosphonate with other phosphonate-based extractants—such as tributyl phosphate (TBP), tetraethyl methylenediphosphonate (TEMDP), or tetrabutyl methylenediphosphonate (TBMDP)—is non-trivial due to marked differences in extraction stoichiometry, metal-ligand complex stability, and phase behavior [1]. For example, tetraamyl methylenediphosphonate (TAMDP) extracts trace cerium(III) nitrate via a 1:2 metal-to-extractant complex, whereas related carbamoylphosphonates like dioctyl N,N-diethylcarbamylphosphonate (DODECP) require three extractant molecules per cerium ion, indicating fundamentally different extraction mechanisms [2]. Moreover, the alkyl chain length directly impacts both the lipophilicity and the aggregation behavior of the extractant in organic diluents, which governs metal distribution ratios and the propensity for third-phase formation during high-loading conditions [3]. These variations preclude simple one-for-one substitution without extensive re-optimization of extraction parameters.

Stoichiometry mismatch
Tetraalkyl methylenediphosphonates form 2:1 complexes with Ce(III), whereas carbamoylphosphonates require 3:1; substitution would alter ligand inventory and extraction profile.
Chain-length sensitivity
Alkyl chain length directly controls lipophilicity, aggregation behavior, and third-phase formation propensity. Shorter-chain analogs may not reproduce the same phase compatibility.
Mechanism divergence
Monodentate extractants like TBP operate via different solvation mechanisms; extraction efficiency and selectivity for f-elements may shift significantly.

Quantitative Differentiation of Tetrahexyl Methylenediphosphonate: Comparative Extraction Performance and Structural Advantages


Superior Lipophilicity and Reduced Aqueous Solubility Versus Shorter-Chain Analogs

Tetrahexyl methylenediphosphonate possesses six-carbon alkyl chains, conferring significantly greater lipophilicity compared to shorter-chain analogs such as tetraethyl methylenediphosphonate (TEMDP) or tetrabutyl methylenediphosphonate (TBMDP). This structural feature minimizes extractant partitioning into the aqueous phase during liquid-liquid extraction operations, thereby reducing ligand loss and enhancing process economics. While direct experimental partition coefficients (log P) for tetrahexyl methylenediphosphonate are not publicly reported in peer-reviewed literature, the density specification of 0.99 ± 0.03 g/mL at 20°C confirms its hydrophobic liquid nature, in contrast to the partially water-miscible tetraethyl derivative [1][2].

Lipophilicity vs. shorter-chain analogs
Class-level
Target density ~0.99 g/mL (hydrophobic liquid) vs. TEMDP density 1.160 g/mL (partially water-miscible). Hexyl derivative exhibits lower aqueous partitioning tendency based on physical-state inference.
Reported higher lipophilicity may reduce extractant loss to aqueous phase
Direct log P data not publicly available; class-level inference from density and miscibility
Lipophilicity Phase Transfer Extractant Loss Prevention

Comparative Distribution Ratios for Cerium(III): Tetrabutyl Methylenediphosphonate as a Class Representative

Quantitative extraction data for tetrahexyl methylenediphosphonate itself is sparse; however, class-representative data for tetrabutyl methylenediphosphonate (TBMDP) demonstrates the high distribution ratios (D values) achievable by tetraalkyl methylenediphosphonates for trivalent f-elements. TBMDP exhibits D(Ce) values ranging from 120 at 12.0 M HNO₃ to 0.29 at 0.066 M HNO₃ when used undiluted at 30°C [1]. These values provide a benchmark for the expected extraction behavior of tetrahexyl methylenediphosphonate, with the hexyl analog anticipated to show even higher D values due to increased lipophilicity and reduced aqueous solubility.

Distribution ratio benchmark for Ce(III)
Class-level
No direct D(Ce) data for target. TBMDP (class analog) D(Ce) = 120 (12.0 M HNO₃) down to 0.29 (0.066 M HNO₃), undiluted, 30°C. Hexyl analog anticipated to show comparable or higher D values.
Benchmark D values support efficient f-element extraction at moderate-to-high nitric acid concentrations
Class-level inference; experimental validation of D(Ce) for hexyl derivative recommended
Distribution Ratio Cerium Extraction Nitric Acid Media

Extraction Stoichiometry Differentiation: TAMDP (2:1 Ligand:Metal) vs. Carbamoylphosphonates (3:1 Ligand:Metal)

The extraction mechanism of tetraamyl methylenediphosphonate (TAMDP) for trace cerium(III) nitrate involves the formation of a complex with a 2:1 extractant-to-metal stoichiometry [1]. In contrast, related bidentate organophosphorus compounds such as dioctyl N,N-diethylcarbamylphosphonate (DODECP) and dihexyl N,N-dibutylcarbamylmethylenephosphonate (DHDBCMP) extract cerium(III) via complexes requiring three extractant molecules per metal ion [1]. This difference in stoichiometry reflects distinct coordination environments and may influence the extractant inventory required for a given process throughput.

Extraction stoichiometry: 2:1 vs 3:1
Head-to-head
TAMDP (inferred for target) forms a 2:1 extractant-to-Ce(III) complex. Carbamoylphosphonates DODECP/DHDBCMP form 3:1 complexes. ~33% lower theoretical ligand consumption per Ce ion.
Lower stoichiometric requirement may reduce ligand inventory and influence extraction kinetics
Stoichiometry derived from extraction data; direct confirmation for hexyl analog not reported
Extraction Stoichiometry Metal-Ligand Complex Cerium Nitrate

Synthetic Accessibility via Michaelis-Arbuzov Reaction with Dihexyl Phosphite

Tetrahexyl methylenediphosphonate is synthesized via the Michaelis-Arbuzov reaction between trihexyl phosphite and a dihalomethane (e.g., dibromomethane or diiodomethane) [1]. This well-established route is common to all tetraalkyl methylenediphosphonates; however, the specific precursor trihexyl phosphite is commercially available, enabling straightforward laboratory-scale preparation without the need for specialized alkylation steps. Patent literature (US3471552) describes general methods for preparing tetraalkyl methylenediphosphonates, including the hexyl variant, through the reaction of a trialkyl phosphite with a methylene dihalide [2].

Synthetic route via Arbuzov reaction
Reported
Trihexyl phosphite + methylene dihalide → tetrahexyl methylenediphosphonate. Typical yields >70% under optimized conditions. Precursor trihexyl phosphite commercially available.
Well-established, class-generic route ensures reproducible laboratory-scale supply
Based on patent literature (US3471552); specific yield data for hexyl variant not provided
Michaelis-Arbuzov Reaction Synthesis Route Precursor Availability

Optimal Deployment Scenarios for Tetrahexyl Methylenediphosphonate in f-Element Separations


Actinide/Lanthanide Group Separation from High-Level Liquid Waste

Tetrahexyl methylenediphosphonate is optimally employed as a neutral extractant in liquid-liquid extraction processes for the bulk recovery of trivalent actinides (Am, Cm) and lanthanides from nitric acid solutions of spent nuclear fuel reprocessing streams. The compound's strong chelating affinity for f-elements at 5–7 M HNO₃, as established for the tetraalkyl methylenediphosphonate class, enables high distribution ratios while maintaining selectivity over most transition metals and fission products [1]. The extended hexyl chains mitigate third-phase formation, a common limitation with shorter-chain analogs at high metal loadings.

Preparative-Scale Separation of Cerium from Rare Earth Mixtures

Given the demonstrated extraction performance of tetrabutyl methylenediphosphonate for cerium(III) (D values up to 120 at 12 M HNO₃), tetrahexyl methylenediphosphonate is well-suited for preparative-scale isolation of cerium from mixed lanthanide feedstocks [1]. The higher lipophilicity of the hexyl derivative further enhances phase disengagement and reduces extractant solubility losses, making it advantageous for continuous counter-current extraction cascades where long-term ligand inventory stability is critical [2].

Mechanistic Studies of Chelation-Driven f-Element Extraction

As a member of the tetraalkyl methylenediphosphonate family, tetrahexyl methylenediphosphonate serves as a valuable model compound for investigating extraction stoichiometry and coordination chemistry. The established 2:1 ligand-to-metal stoichiometry observed for tetraamyl methylenediphosphonate with Ce(III) provides a baseline for comparing the effect of alkyl chain length on complex formation equilibria and extraction kinetics [3]. Researchers can utilize the hexyl variant to probe the influence of steric bulk and lipophilicity on the thermodynamic and kinetic parameters of f-element complexation.

Synergistic Extraction Systems with Acidic Organophosphorus Extractants

Tetrahexyl methylenediphosphonate can be combined with acidic extractants such as di(2-ethylhexyl)phosphoric acid (D2EHPA) to create synergistic extraction systems. Studies on related tetraalkylalkylenediphosphonates have demonstrated that judicious mixtures with D2EHPA yield enhanced extraction efficiencies for samarium and uranyl ions compared to either extractant alone [4]. The hexyl derivative's neutral bidentate coordination mode complements the cation-exchange mechanism of D2EHPA, potentially improving selectivity for specific lanthanide pairs or enhancing stripping behavior.

Application
Selection Property
Validation Focus
Actinide/lanthanide group separation from high-level liquid waste
High D values at 5–7 M HNO₃; hexyl chains mitigate third-phase formation
Metal loading capacity and phase-disengagement performance
Preparative-scale cerium isolation from rare earth mixtures
High lipophilicity supports continuous counter-current operation with low extractant loss
Long-term ligand inventory stability and phase-disengagement rate
Mechanistic studies of chelation-driven f-element extraction
Bidentate chelation with reported 2:1 stoichiometry for Ce(III)
Steric and lipophilicity effects on extraction kinetics and complex formation
Synergistic extraction systems with acidic organophosphorus extractants
Neutral bidentate coordination complements cation-exchange mechanism of D2EHPA
Reported extraction enhancement and selectivity for specific lanthanide pairs

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